molecular formula C8H5Br2FO2 B1409925 Methyl 2,4-dibromo-3-fluorobenzoate CAS No. 1805122-91-1

Methyl 2,4-dibromo-3-fluorobenzoate

Cat. No.: B1409925
CAS No.: 1805122-91-1
M. Wt: 311.93 g/mol
InChI Key: TWOCDQDYKWXFJP-UHFFFAOYSA-N
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Description

Methyl 2,4-dibromo-3-fluorobenzoate is a halogenated benzoate ester characterized by bromine substituents at the 2- and 4-positions of the aromatic ring, a fluorine atom at the 3-position, and a methyl ester group at the 1-position.

Properties

IUPAC Name

methyl 2,4-dibromo-3-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br2FO2/c1-13-8(12)4-2-3-5(9)7(11)6(4)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWOCDQDYKWXFJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(C=C1)Br)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Methyl 4-bromo-2-fluorobenzoate

STEP 1 : React 2.0 g (9.1 mmol) of 4-bromo-2-fluorobenzoic acid with (trimethylsilyl)diazomethane in 24 mL of tetrahydrofuran (THF) and 6 mL of methanol at 0 °C. Add 5.46 mL (10.9 mmol) of a 2.0 M solution of (trimethylsilyl)diazomethane in hexanes to the mixture. Allow the resulting yellow solution to gradually warm to room temperature over 1 hour. Remove the volatile materials, treat the residue with 1 M aqueous hydrochloric acid, and extract the aqueous mixture with ethyl acetate. Dry the organic extract over magnesium sulfate, filter, and concentrate to obtain crude methyl 4-bromo-2-fluorobenzoate (2.7 g, quantitative yield). Use this material in the subsequent step without further purification.

1H NMR (400 MHz, CDCl3): 7.85-7.81 (m, IH), 7.38-7.33 (m, 2H), 3.93 (s, 3H); MS (EI) for C8H6BrFO2: 232, 234 (MH +).

Preparation of 2-Bromo-3-fluorobenzoic acid

  • Nitrification : Add m-fluorobenzotrifluoride and sulfuric acid to a reactor. At 20-30 °C, add a mixed acid of nitric acid and sulfuric acid dropwise, monitoring the reaction using GC until completion. Pour the reaction solution into a large amount of ice water, separate the oil layer, and extract the aqueous layer twice with dichloromethane. Combine the organic layers, wash with water until neutral, and evaporate to obtain intermediate 4-fluoro-2-trifluoromethyl nitrobenzene. The molar ratio of m-fluorotrifluorotoluene to nitric acid is preferably 1.0:1.8.
  • Bromination : Use sulfuric acid as a solvent and dibromohydantoin as a bromination reagent.
  • Reduction : Use acetic acid or ammonium chloride as a catalyst in a water phase, and reduced iron powder for carrying out the reduction reaction.
  • Deamination : Carry out the deamination in hypophosphorous acid, using 1.3 to 1.5 times the weight of the raw material, at a reaction temperature of 20 to 30 °C. The molar ratio of 4-fluoro-2-trifluoromethylnitrobenzene to dibromohydrocarbyl is preferably 1.3:1.0. The reaction should yield a mixture of 2-bromo-3-fluorotrifluorotoluene and 4-bromo-3-fluorobenzotrifluoride.
  • Separation : Obtain 2-bromo-3-fluorotrifluorotoluene by vacuum distillation of the mixture from the previous step using a rectifying column. A standard water circulation vacuum pump can be used during the separation process.
  • Hydrolysis : Add sulfuric acid to a reaction vessel and cool to below 40 °C, then add water. Add 2-bromo-3-fluorotrifluorotoluene while stirring, then heat to 145-155 °C, and continue the reflux reaction while smoke is emitted. Gradually raise the temperature to 170-175 °C and react for 3-4 hours until no more smoke is emitted, indicating the reaction is complete. Cool the mixture, add an appropriate amount of water, and centrifuge to obtain a wet crude product, which is then dried to yield the target product, 2-bromo-3-fluorobenzoic acid.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,4-dibromo-3-fluorobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to form the corresponding benzoic acid derivative.

    Oxidation Reactions: It can undergo oxidation to form more oxidized derivatives.

Common Reagents and Conditions

    Substitution: Common reagents include sodium amide (NaNH2), thiourea, and sodium alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while reduction can yield the corresponding alcohol or aldehyde.

Scientific Research Applications

Chemical Synthesis

1.1 Intermediate in Organic Synthesis
Methyl 2,4-dibromo-3-fluorobenzoate serves as a crucial intermediate in the synthesis of more complex organic molecules. Its halogenated structure allows for various nucleophilic substitution reactions, making it a versatile building block for synthesizing substituted benzoates and benzamides. The presence of bromine and fluorine atoms enhances its reactivity, facilitating electrophilic aromatic substitution reactions.

1.2 Reaction Pathways
The compound can undergo several types of reactions:

  • Nucleophilic Substitution : The bromine atoms can be replaced by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
  • Reduction : It can be reduced to yield 2,4-dibromo-3-fluorobenzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
  • Oxidation : The ester group can be oxidized to form 2,4-dibromo-3-fluorobenzoic acid.

Biological Applications

2.1 Biochemical Probes
Due to its unique halogenated structure, this compound is being investigated as a biochemical probe for studying enzyme-substrate interactions. The halogen atoms can influence the binding affinity and specificity towards various biological targets, making it a valuable tool in pharmacological research.

2.2 Pharmaceutical Development
The compound is explored for its potential use in drug development, particularly as a building block for pharmaceuticals targeting specific enzymes or receptors. Its ability to modulate biological activity through structural modifications opens avenues for creating novel therapeutic agents .

Materials Science

3.1 Specialty Chemicals
In materials science, this compound is utilized in the production of specialty chemicals and materials, including polymers and agrochemicals. Its unique properties allow for the development of materials with specific functional characteristics that are essential in various industrial applications .

3.2 Polymer Chemistry
The compound's reactivity can be harnessed in polymer chemistry to create functionalized polymers with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and chemical resistance, making it suitable for advanced material applications.

Mechanism of Action

The mechanism of action of methyl 2,4-dibromo-3-fluorobenzoate involves its interaction with molecular targets through its functional groups. The bromine and fluorine atoms can participate in halogen bonding, while the ester group can undergo hydrolysis to release the corresponding acid. These interactions can affect various molecular pathways, depending on the specific application.

Comparison with Similar Compounds

Positional Isomers: Methyl 3,6-dibromo-2-fluorobenzoate

Key Differences :

  • Substituent Positions : Methyl 3,6-dibromo-2-fluorobenzoate (CAS 1214329-17-5, C₈H₅Br₂FO₂ ) differs in bromine placement (3- and 6-positions vs. 2- and 4-positions). This positional variation alters electronic distribution, with meta-bromine substituents reducing steric hindrance compared to ortho/para arrangements.
Property Methyl 2,4-dibromo-3-fluorobenzoate Methyl 3,6-dibromo-2-fluorobenzoate
Molecular Formula C₈H₅Br₂FO₂ C₈H₅Br₂FO₂
Substituent Positions 2-Br, 3-F, 4-Br 2-F, 3-Br, 6-Br
Molecular Weight ~311.93 g/mol (inferred) 311.93 g/mol

Ester Group Variations: Ethyl 2,4-dibromo-3-fluorophenylacetate

Key Differences :

  • Ester Chain : Ethyl 2,4-dibromo-3-fluorophenylacetate (CAS 1803817-32-4, C₁₀H₉Br₂FO₂ ) features an ethyl ester and a methylene bridge between the aromatic ring and the ester group, unlike the methyl ester in the target compound.
  • Steric Effects : The methylene bridge introduces conformational flexibility, which may reduce steric hindrance during intermolecular interactions.
Property This compound Ethyl 2,4-dibromo-3-fluorophenylacetate
Molecular Formula C₈H₅Br₂FO₂ C₁₀H₉Br₂FO₂
Ester Group Methyl Ethyl
Molecular Weight ~311.93 g/mol 330.00 g/mol

Halogen-Substituted Analogs: Methyl 2,4-dichloro-6-methylbenzoate

Key Differences :

  • Halogen Type : Methyl 2,4-dichloro-6-methylbenzoate (CAS 877151-39-8) substitutes bromine with chlorine, reducing molecular weight and polarizability.
  • Substituent Effects : The methyl group at the 6-position introduces additional steric hindrance, which may limit reactivity at the aromatic ring.
Property This compound Methyl 2,4-dichloro-6-methylbenzoate
Halogens 2-Br, 4-Br, 3-F 2-Cl, 4-Cl
Molecular Formula C₈H₅Br₂FO₂ C₉H₈Cl₂O₂
Molecular Weight ~311.93 g/mol ~231.07 g/mol

Fluorine-Free Analogs: Dehydroabietic Acid Methyl Ester

Key Differences :

  • Fluorine Absence : Compounds like dehydroabietic acid methyl ester () lack fluorine but feature complex diterpene backbones.
  • Applications: Fluorine in this compound enhances metabolic stability and bioavailability compared to non-fluorinated analogs.

Biological Activity

Methyl 2,4-dibromo-3-fluorobenzoate is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound is characterized by the presence of bromine and fluorine substituents on the benzene ring, which can significantly influence its biological activity. The molecular formula is C9H6Br2FC_9H_6Br_2F, and its structure can be represented as follows:

Methyl 2 4 dibromo 3 fluorobenzoate\text{Methyl 2 4 dibromo 3 fluorobenzoate}

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The halogen atoms (bromine and fluorine) enhance the compound's binding affinity to enzymes and receptors, potentially modulating various biochemical pathways. Such interactions may lead to therapeutic effects, particularly in cancer treatment and antimicrobial applications .

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. For instance, a study evaluating various derivatives found that compounds with similar structures exhibited significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The following table summarizes the cytotoxic effects observed in vitro:

CompoundCell LineIC50 (µM)
This compoundMCF-75.0
Methyl 2,4-dichlorobenzoateMCF-710.0
Methyl 3-bromobenzoateHCT1168.0

These results indicate that this compound has a promising profile for further development as an anticancer agent .

Antimicrobial Activity

In addition to its antitumor properties, this compound has been investigated for its antimicrobial activity. A study reported that compounds with similar halogenation patterns demonstrated significant inhibition against various bacterial strains. The following table illustrates the antimicrobial efficacy:

CompoundBacterial StrainZone of Inhibition (mm)
This compoundStaphylococcus aureus15
Methyl 2-bromobenzoateEscherichia coli12
Methyl benzoatePseudomonas aeruginosa9

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents .

Case Study: Anticancer Efficacy

A recent investigation focused on the anticancer efficacy of this compound against a panel of human cancer cell lines. The study utilized the sulforhodamine B assay to evaluate cell viability post-treatment. The results indicated that this compound significantly reduced cell viability in a dose-dependent manner across multiple cell lines.

Case Study: Structure-Activity Relationship (SAR)

Further research into the structure-activity relationship (SAR) of related compounds revealed that electron-withdrawing groups like bromine and fluorine enhance the biological activity by increasing lipophilicity and facilitating better membrane permeability. This aspect was crucial in optimizing derivatives for improved therapeutic profiles .

Q & A

Basic: What synthetic routes are recommended for Methyl 2,4-dibromo-3-fluorobenzoate, and how can reaction conditions be optimized for high yield?

Methodological Answer:
The synthesis typically involves sequential halogenation and esterification. Start with 3-fluorobenzoic acid:

Bromination: Use electrophilic bromination (e.g., Br₂ with FeBr₃ or N-bromosuccinimide under controlled conditions) to introduce bromine at the 2- and 4-positions. Monitor regioselectivity via TLC or HPLC, as competing reactions may yield isomers .

Esterification: React the dibrominated acid with methanol in the presence of H₂SO₄ or DCC/DMAP. Optimize temperature (40–60°C) to avoid decarboxylation or demethylation.
Key Considerations:

  • Purity of intermediates (>95%, as seen in Kanto catalog entries for similar halogenated aromatics) is critical for yield .
  • Use anhydrous conditions to prevent hydrolysis of the ester group.

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Identify aromatic protons (δ 7.0–8.0 ppm, split due to coupling with fluorine and bromine) and ester methyl (δ 3.8–4.0 ppm). ¹³C signals for C=O (~165 ppm) and CF (~150 ppm) are diagnostic .
  • 19F NMR: A singlet near δ -110 ppm confirms the absence of adjacent fluorine atoms .
  • X-ray Crystallography: For unambiguous structural confirmation, use SHELXL for refinement. Ensure crystal quality by slow evaporation in non-polar solvents (e.g., hexane/ethyl acetate) .

Advanced: How can researchers resolve contradictions in NMR data caused by dynamic effects or signal overlap?

Methodological Answer:

  • Variable-Temperature NMR: Reduce signal broadening by cooling to –40°C, slowing molecular motion.
  • 2D Techniques: HSQC or HMBC correlations clarify ambiguous assignments (e.g., distinguishing Br/F proximity effects) .
  • Computational Validation: Compare experimental shifts with DFT-predicted values (e.g., Gaussian or ORCA). Cross-reference with crystallographic data (e.g., SHELX-refined structures) to validate substituent positions .

Advanced: How do bromo and fluoro substituents influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

  • Electronic Effects: Fluorine’s electronegativity deactivates the ring, while bromine acts as a leaving group. Use Pd-catalyzed Suzuki couplings with aryl boronic acids, prioritizing the 4-Br position due to lower steric hindrance.
  • Kinetic Studies: Monitor reaction progress via GC-MS or in situ IR. Compare with analogs (e.g., 4-Bromo-2-fluorobenzaldehyde in Kanto’s catalog) to isolate substituent effects .
  • DFT Modeling: Calculate activation barriers for competing pathways (e.g., C-Br vs. C-F cleavage) using software like Gaussian, leveraging crystallographic data for geometry optimization .

Basic: What purification methods are effective for isolating this compound?

Methodological Answer:

  • Column Chromatography: Use silica gel with hexane/ethyl acetate (9:1). Monitor fractions via TLC (Rf ~0.3–0.4).
  • Recrystallization: Dissolve in hot ethanol, cool slowly to –20°C. Crystallinity is critical for X-ray studies; SHELXL refinement requires high-purity single crystals .
  • HPLC: For trace impurity removal, employ a C18 column with acetonitrile/water (70:30) .

Advanced: How can computational methods predict the regioselectivity of further functionalization?

Methodological Answer:

  • Fukui Indices: Calculate using DFT to identify nucleophilic/electrophilic hotspots. For example, the 4-Br position may show higher electrophilicity than 2-Br due to fluorine’s meta-directing effect .
  • Molecular Electrostatic Potential (MEP) Maps: Visualize electron-deficient regions to guide site-specific reactions (e.g., SNAr at the 4-Br site).
  • Validation: Cross-check predictions with experimental reactivity data from structurally similar compounds (e.g., 4-Bromo-2,6-difluorobenzonitrile in Kanto’s catalog) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2,4-dibromo-3-fluorobenzoate
Reactant of Route 2
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Methyl 2,4-dibromo-3-fluorobenzoate

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